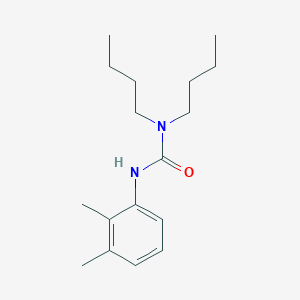

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives focus on optimizing yield and purity. These methods may involve catalytic processes and the use of green chemistry principles to minimize environmental impact .

化学反応の分析

反応の種類

2-アセチルアミノ-3-(6-メチル-1H-インドール-3-イル)プロパン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて、酸素の添加または水素の除去を含む反応です。

還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を用いて、水素の添加または酸素の除去を含む反応です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下のようなものがあります。

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム

置換剤: ハロゲン、求核試薬

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される一方、還元によってアルコールが生成されることがあります .

科学的研究の応用

2-アセチルアミノ-3-(6-メチル-1H-インドール-3-イル)プロパン酸は、次のようなさまざまな科学研究における応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: さまざまな生物学的プロセスにおける役割と、治療薬としての可能性について研究されています。

医学: がん、微生物感染症、炎症性疾患などの疾患の治療における潜在的な使用について調査されています。

作用機序

2-アセチルアミノ-3-(6-メチル-1H-インドール-3-イル)プロパン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。 これらの相互作用は、酵素活性の阻害や受容体機能の調節など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

2-アセチルアミノ-3-(6-メチル-1H-インドール-3-イル)プロパン酸に類似する化合物には、以下のようなものがあります。

- 2-アセチルアミノ-3-(1H-インドール-3-イル)プロパン酸

- インドール-3-酢酸

- インドール-3-プロピオン酸

独自性

2-アセチルアミノ-3-(6-メチル-1H-インドール-3-イル)プロパン酸をこれらの類似化合物から際立たせているのは、インドール環上の特定の置換パターンです。この置換パターンは、独自の生物活性と化学反応性を生み出す可能性があります .

特性

IUPAC Name |

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTESFIQSEVFMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。